![molecular formula C21H21N3O3 B2993837 3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate CAS No. 1351609-15-8](/img/structure/B2993837.png)
3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate
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Description
Synthesis Analysis
While specific synthesis methods for 3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate are not available, a general method for the synthesis of carbamates involves the reaction of acyl azides with appropriate nucleophiles in a continuous flow system . This process can yield amines, carbamates, and amides in high yields .Molecular Structure Analysis
The molecular structure of 3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate is complex. It contains a total of 54 bonds, including 29 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 (thio-) carbamate(s) (aromatic), and 1 urea (-thio) derivative .Scientific Research Applications
Prodrug Formulations
Phenyl carbamate esters, including those derived from N-substituted 2-aminobenzamides, have been evaluated as prodrug forms aiming to protect phenolic drugs against first-pass metabolism. These carbamates exhibit stability in acidic to neutral conditions and undergo specific base-catalyzed cyclization in neutral and alkaline solutions, releasing the parent phenol. This non-enzymatic, pH-dependent conversion suggests a potentially useful approach to mitigate first-pass metabolism of vulnerable phenol groups (Thomsen & Bundgaard, 1993).
Chiral Stationary Phases
Cyclohexylcarbamates of cellulose and amylose have been prepared and evaluated for their resolving abilities for enantiomers as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These CSPs show high resolving abilities comparable to popular CSPs, indicating their potential use in enantiomeric separation processes (Kubota, Yamamoto, & Okamoto, 2000).
Molecular Structure and Crystal Analysis
The molecular structure and crystal analysis of 3-cyanobenzamide, a related compound, revealed its non-planar structure in the crystal, highlighting the significance of hydrogen bonding and π-π interactions in the formation of stable crystal structures. This analysis provides insights into the structural characteristics of related benzamide compounds (Janczak & Kubiak, 2003).
Biosensors and Electrocatalysis
A high-sensitive biosensor based on a modified carbon paste electrode for the simultaneous determination of glutathione and piroxicam has been developed. This study exemplifies the application of benzamide derivatives in enhancing the electrocatalytic properties of biosensors, offering potential for analytical applications in biochemistry and pharmacology (Karimi-Maleh et al., 2014).
Organic Synthesis and Catalysis
Research on the rearrangements and reactions of carbene and carbene-like species, including phenylcarbenes, provides foundational knowledge for synthetic chemistry applications. These studies contribute to understanding the mechanisms and optimizing conditions for organic synthesis processes, including those involving cyclohexyl phenylcarbamate derivatives (Schreiner et al., 1996).
properties
IUPAC Name |
[3-[(3-cyanobenzoyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c22-14-15-6-4-7-16(12-15)20(25)23-18-10-5-11-19(13-18)27-21(26)24-17-8-2-1-3-9-17/h1-4,6-9,12,18-19H,5,10-11,13H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITVSGONONODKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanobenzamido)cyclohexyl phenylcarbamate |
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